molecular formula C16H14 B065254 2-methyl-4-phenyl-1H-indene CAS No. 159531-97-2

2-methyl-4-phenyl-1H-indene

Cat. No. B065254
CAS RN: 159531-97-2
M. Wt: 206.28 g/mol
InChI Key: ASGNRCDZSRNHOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indene derivatives, including 2-methyl-4-phenyl-1H-indene, can be accomplished through various catalytic processes. For instance, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) complex yields indene derivatives with high selectivity and yields, where the regioselectivity depends on the steric nature of substituents on the alkynes (Miyamoto et al., 2008). Additionally, palladium-catalyzed carbonylative annulation using aryl formate as a CO source has been developed for the synthesis of 2-substituted indene-1,3(2H)-dione derivatives, demonstrating a broad substrate scope and good to excellent yields (Ying Zhang et al., 2015).

Molecular Structure Analysis

The molecular structure and physical properties of indene derivatives, including 2-methyl-4-phenyl-1H-indene, have been characterized using spectroscopic techniques such as FT-IR, 1H NMR, mass spectrometry, and elemental analysis. Density functional theory (DFT) has also been employed to optimize structures and analyze the distribution of frontier molecular orbitals, providing insights into the electronic properties and reactivity of these compounds (El‐Sheshtawy & Baker, 2014).

Chemical Reactions and Properties

Indene derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, methylene-bridged metallocenes with indenyl ligands have been synthesized, showcasing the potential of indenes in organometallic chemistry and polymerization catalysis (Resconi et al., 2006). Furthermore, the synthesis and antimicrobial activity of inden-1-one derivatives have been explored, indicating the biological relevance of these compounds (Swamy et al., 2019).

Physical Properties Analysis

The physical properties of 2-methyl-4-phenyl-1H-indene and related compounds have been extensively studied. The crystal structure of indene derivatives reveals insights into their solid-state characteristics, further highlighting their potential applications in materials science and molecular engineering (Ali et al., 2010).

Chemical Properties Analysis

The chemical properties of 2-methyl-4-phenyl-1H-indene derivatives are influenced by their molecular structure, which determines their reactivity in various chemical reactions. For example, the presence of methyl groups and other substituents can significantly affect the outcome of reactions and the stability of the resulting compounds, as demonstrated in studies exploring the reaction dynamics of substituted phenyl radicals (Kaiser et al., 2014).

Scientific Research Applications

  • Antibacterial Properties : Derivatives of 2-phenyl-1H-indene-1-one, closely related to 2-methyl-4-phenyl-1H-indene, have been studied for their antibacterial properties against both gram-negative and gram-positive bacteria (El‐Sheshtawy & Baker, 2014).

  • Antimicrobial Activity : Novel derivatives synthesized from 1-phenyl-1H-1,2,3-triazole-4-carbaldehydes and 2,3-dihydro-1H-inden-1-one showed moderate to good antimicrobial activity (Swamy et al., 2019).

  • Polymerization Behavior : The study of tetrahydro-2-methylbenzindenyltitanium and zirconium compounds, derivatives of 2-methyl-4-phenyl-1H-indene, revealed their utility in polymerization catalysis for materials like ethylene and propylene (Foster, Rausch, & Chien, 1998).

  • Liquid Crystal Applications : Derivatives like 2-phenyl-5,6-difluoro-1H-indene have been synthesized and found to be effective in liquid crystal applications due to their high nematic–isotropic transition temperature and optical anisotropy (Yokokoji, Shimizu, & Inoue, 2009).

  • Solar Cell Applications : Indene derivatives have been incorporated into polymer solar cells. For instance, the use of Indene-C60 bisadduct as an electron-cascade acceptor in ternary blend polymer solar cells showed an increase in power conversion efficiency (Cheng, Li, & Zhan, 2014).

Safety and Hazards

The safety information available indicates that 2-Methyl-4-phenyl-1H-indene may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-methyl-4-phenyl-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-12-10-14-8-5-9-15(16(14)11-12)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGNRCDZSRNHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454279
Record name 2-METHYL-4-PHENYLINDENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159531-97-2
Record name 2-METHYL-4-PHENYLINDENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 159531-97-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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